molecular formula C18H24O4 B041341 Butyl cyclohexyl phthalate CAS No. 84-64-0

Butyl cyclohexyl phthalate

Cat. No.: B041341
CAS No.: 84-64-0
M. Wt: 304.4 g/mol
InChI Key: BHKLONWXRPJNAE-UHFFFAOYSA-N
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Description

Butyl cyclohexyl phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. It is commonly used as a plasticizer in various personal care products, medical devices, and household applications . Phthalates are known for their ability to increase the flexibility and durability of plastics.

Mechanism of Action

Target of Action

Butyl cyclohexyl phthalate (BCP) is a phthalate ester that is frequently used in personal care products, medical, and household applications . The primary targets of BCP are the cells of organisms exposed to it. In a study, the cytotoxic effect of BCP was investigated on a mouse fibroblastic cell line (L929 cells), showing that BCP inhibits cell proliferation in a concentration-dependent manner .

Mode of Action

BCP interacts with its cellular targets, leading to a variety of changes. It has been shown to demonstrate mutagenic activity in the presence of S9 mix with the Salmonella strain TA100 in the Ames test . This suggests that BCP can cause genetic mutations, which can lead to various health issues.

Biochemical Pathways

BCP affects several biochemical pathways. It has been shown to cause abnormalities in chromosome number in a dose-dependent manner . Additionally, it can cause DNA damage, particularly DNA strand breaks . These effects can disrupt normal cellular functions and lead to adverse health effects.

Pharmacokinetics

The pharmacokinetics of BCP involves its absorption, distribution, metabolism, and excretion (ADME). The metabolites are then excreted via urine and/or feces .

Result of Action

The result of BCP’s action at the molecular and cellular level is largely cytotoxic and genotoxic. It inhibits cell proliferation, causes abnormalities in chromosome number, and induces DNA damage . These effects can potentially lead to various health problems, including cancer.

Action Environment

The action of BCP can be influenced by various environmental factors. For instance, BCP is insoluble in water but will hydrolyze under high or low pH conditions . This means that the pH of the environment can affect the stability and efficacy of BCP. Furthermore, BCP can leach out over time from plastic products, spreading to the environment and leading to human exposure through ingestion, inhalation, and dermal exposure .

Biochemical Analysis

Biochemical Properties

Butyl cyclohexyl phthalate has been shown to interact with various enzymes and proteins, leading to a number of biochemical reactions . It induces multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It inhibits cell proliferation in a concentration-dependent manner . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It seems to have genotoxic potential at a high level of exposure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed that this compound causes abnormalities of chromosome number, in a dose-dependent manner . Additionally, DNA damage, particularly DNA strand breaks, was assessed by Comet assay .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown that this compound causes considerable changes including vena centralis degeneration, the enlargement of blood vessels (sinusoids), degeneration in hepatocytes, vacuole formations, and presence of lipid droplets in mouse liver at the oral doses of 100, 200, and 400 mg kg −1 .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and also has effects on its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl cyclohexyl phthalate is synthesized through the esterification of phthalic anhydride with butanol and cyclohexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 100-150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride, butanol, and cyclohexanol, are mixed in a reactor vessel along with an acid catalyst. The mixture is heated and stirred continuously to promote the esterification reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Butyl cyclohexyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl cyclohexyl phthalate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-ethylhexyl) phthalate (DEHP)
  • Diisononyl phthalate (DiNP)
  • Diisodecyl phthalate (DiDP)
  • Diethylhexyl phthalate (DEP)
  • Dimethyl phthalate (DMP)
  • Dibutyl phthalate (DBP)

Uniqueness

Butyl cyclohexyl phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its combination of butyl and cyclohexyl groups offers a balance of flexibility and stability, making it suitable for various applications in personal care products, medical devices, and household items .

Properties

IUPAC Name

1-O-butyl 2-O-cyclohexyl benzene-1,2-dicarboxylate
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InChI

InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3
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InChI Key

BHKLONWXRPJNAE-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2
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Molecular Formula

C18H24O4
Record name BUTYL CYCLOHEXYL PHTHALATE
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DSSTOX Substance ID

DTXSID5024689
Record name Butyl cyclohexyl phthalate
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Molecular Weight

304.4 g/mol
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Physical Description

Butyl cyclohexyl phthalate is a clear brown slightly viscous liquid with a very mild odor. (NTP, 1992), Insoluble in water (0.28 mg/L at 25 deg C); [ChemIDplus] Clear liquid; [HSDB] Clear brown liquid; [CAMEO]
Record name BUTYL CYCLOHEXYL PHTHALATE
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Boiling Point

189-222 °C at 5 mm Hg
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 68 °F) (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, Miscible with most organic solvents
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Density

1.078 (NTP, 1992) - Denser than water; will sink, 1.076 at 25 °C
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Color/Form

Colorless liquid, Clear liquid

CAS No.

84-64-0
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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